molecular formula C6H6BrNO B2963482 5-Bromo-2-cyclopropyl-1,3-oxazole CAS No. 1391737-94-2

5-Bromo-2-cyclopropyl-1,3-oxazole

Cat. No. B2963482
CAS RN: 1391737-94-2
M. Wt: 188.024
InChI Key: DAGPJXRFHGZHPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-1,3-oxazole is a chemical compound with the molecular formula C6H6BrNO . It’s a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-cyclopropyl-1,3-oxazole consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The bromine atom is attached to the 5th carbon of the ring, and a cyclopropyl group is attached to the 2nd carbon .

Scientific Research Applications

Antimicrobial Activity

“5-Bromo-2-cyclopropyl-1,3-oxazole” derivatives have been studied for their potential as antimicrobial agents. The oxazole ring is known to interact with various bacterial enzymes and disrupt their function, leading to the inhibition of bacterial growth . This compound could be a precursor for developing new antibiotics that are effective against resistant strains of bacteria.

Anticancer Properties

Oxazole derivatives, including “5-Bromo-2-cyclopropyl-1,3-oxazole”, have shown promise in anticancer research. They can bind to cancer cell receptors and interfere with cell signaling pathways, inducing apoptosis or programmed cell death in cancer cells . Research in this area aims to synthesize oxazole-based compounds that are selective for cancer cells, minimizing side effects on healthy cells.

Anti-inflammatory Applications

The anti-inflammatory potential of oxazole compounds is attributed to their ability to modulate the body’s inflammatory response. “5-Bromo-2-cyclopropyl-1,3-oxazole” could serve as a scaffold for developing novel anti-inflammatory drugs that target specific inflammatory pathways without the adverse effects associated with current medications .

Antidiabetic Effects

Oxazole derivatives have been explored for their antidiabetic effects, particularly in enhancing insulin sensitivity and regulating blood glucose levels. “5-Bromo-2-cyclopropyl-1,3-oxazole” may contribute to the discovery of new antidiabetic drugs that offer better control over diabetes with fewer side effects .

Antiobesity Activity

Research into the antiobesity effects of oxazole derivatives includes the investigation of “5-Bromo-2-cyclopropyl-1,3-oxazole”. These compounds can influence metabolic pathways and fat storage processes, potentially leading to the development of treatments that help manage obesity and related metabolic disorders .

Antioxidant Potential

Oxazole derivatives are also known for their antioxidant properties. “5-Bromo-2-cyclopropyl-1,3-oxazole” could be used to synthesize compounds that protect cells from oxidative stress, which is implicated in various chronic diseases, including neurodegenerative disorders .

properties

IUPAC Name

5-bromo-2-cyclopropyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGPJXRFHGZHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391737-94-2
Record name 5-bromo-2-cyclopropyl-1,3-oxazole
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